6-碘橙皮苷

描述

6-Iodo Diosmin is a flavone glycoside . It is used for pharmaceutical analytical testing . It is an impurity of Diosmin .

Synthesis Analysis

Diosmin can be manufactured by extracting hesperidin from citrus rinds, followed by conversion of hesperidin to diosmin . The biosynthesis of Diosmin in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch .

Molecular Structure Analysis

The molecular formula of 6-Iodo Diosmin is C28H31IO15 . It contains total 79 bond(s); 48 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 6 hydroxyl group(s), 2 aromatic hydroxyl(s), 6 secondary alcohol(s), 3 ether(s) (aliphatic) and 3 ether(s) (aromatic) .

Physical and Chemical Properties Analysis

The predicted melting point of 6-Iodo Diosmin is 199-200°C . The predicted density is 1.92±0.1 g/cm3 .

科学研究应用

抗氧化特性

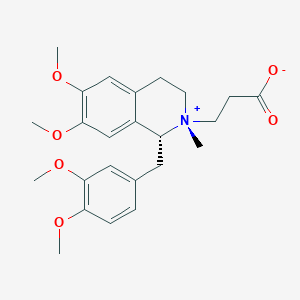

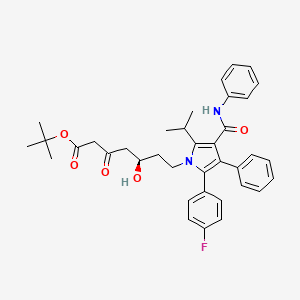

6-碘橙皮苷: 已经被证明具有显著的抗氧化作用。该化合物可以中和自由基,自由基是不稳定的分子,会导致氧化应激和细胞损伤。 它的抗氧化能力使其成为预防氧化应激相关疾病(如心血管疾病和某些类型的癌症)研究的潜在候选药物 {svg_1}.

抗炎应用

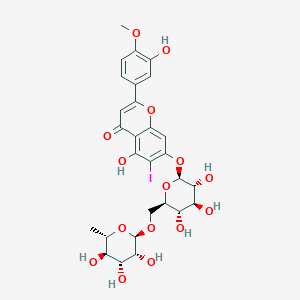

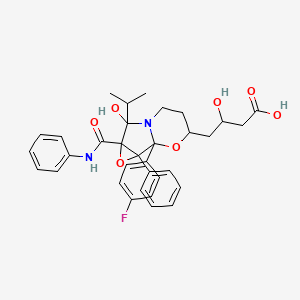

6-碘橙皮苷的抗炎特性值得注意。它已被发现可以抑制各种炎症途径,这可能对治疗慢性炎症性疾病有益。 正在进行的研究探索其在关节炎、炎症性肠病和皮炎等疾病中的有效性 {svg_2}.

降血糖活性

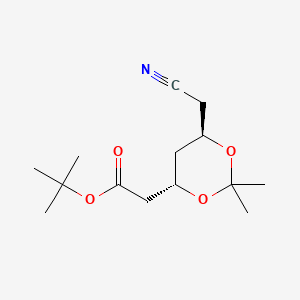

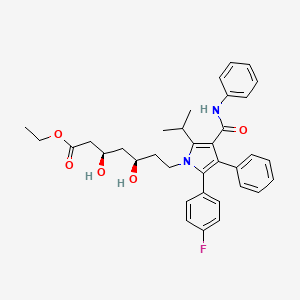

研究表明,6-碘橙皮苷可能具有降血糖作用,可用于控制糖尿病。 通过影响葡萄糖代谢,它可以帮助维持正常的血糖水平,使其成为糖尿病研究和潜在治疗应用的关注对象 {svg_3}.

抗突变潜力

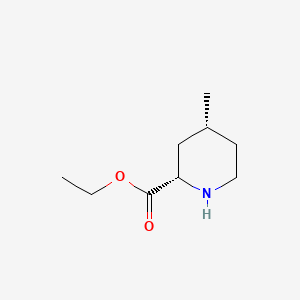

该化合物的抗突变潜力正在被探索,特别是在癌症研究中,6-碘橙皮苷可能保护 DNA 免受可能导致癌症的突变,从而作为预防某些癌症发生的预防剂 {svg_4}.

抗溃疡作用

对6-碘橙皮苷抗溃疡作用的研究表明,它可能有助于治疗消化性溃疡。 它促进愈合和保护胃粘膜免受损伤的能力在胃肠病学中特别令人关注 {svg_5}.

神经保护作用

有证据表明,6-碘橙皮苷可能具有神经保护作用。 它可能在治疗阿尔茨海默病等神经退行性疾病中发挥作用,通过阻止淀粉样蛋白肽的聚集,淀粉样蛋白肽与这些疾病的进展有关 {svg_6}.

抗心血管益处

6-碘橙皮苷的抗心血管特性正在被研究,以评估其预防心脏病的潜力。 它对血管和心肌细胞的作用可能使其成为心血管研究中宝贵的化合物 {svg_7}.

肝脏保护

最后,6-碘橙皮苷在保护肝脏方面显示出希望。 它可能具有肝保护作用,这可能有助于预防肝病或减轻毒素引起的肝损伤的严重程度 {svg_8}.

作用机制

Target of Action

6-Iodo Diosmin, a derivative of the flavonoid Diosmin, is likely to share similar targets with its parent compound. Diosmin is known to support vascular health . It helps maintain the structure and function of the circulatory system, particularly vein strength and competence . .

Mode of Action

It is suggested that diosmin, and by extension 6-iodo diosmin, may work by reducing swelling and restoring normal vein function . It also appears to have antioxidative effects . Some resources indicate that Diosmin binds to the aryl hydrocarbon receptor, but the clinical relevance to vascular function is unknown .

Biochemical Pathways

Diosmin has been found to be involved in several biochemical pathways. It has been suggested that Diosmin may be involved in the negative regulation of apoptosis and protein phosphorylation . Key pathways for the treatment of renal fibrosis, such as pathways in cancer, MAPK signaling pathway, Ras signaling pathway, PI3K-Akt signaling pathway, and HIF-1 signaling pathway, have been indicated as potentially affected by Diosmin . .

Pharmacokinetics

It is known that after oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The solubility of 6-Iodo Diosmin is slightly soluble in aqueous base and DMSO , which may impact its bioavailability.

Result of Action

Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models

Action Environment

It is known that diosmin is stable under recommended storage conditions . It is also known that the compound is stable at -20°C

安全和危害

生化分析

Biochemical Properties

6-Iodo Diosmin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, 6-Iodo Diosmin has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it binds to proteins like serum albumin, which helps in its transport and distribution within the body .

Cellular Effects

6-Iodo Diosmin exerts multiple effects on different cell types and cellular processes. In endothelial cells, it enhances nitric oxide production, leading to vasodilation and improved blood flow . It also modulates cell signaling pathways, such as the NF-κB pathway, reducing the expression of inflammatory cytokines. Furthermore, 6-Iodo Diosmin influences gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby protecting cells from oxidative stress and inflammation.

属性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHZOEUTFCPQMO-MBXQFJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31IO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)